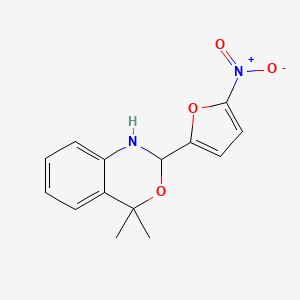

![molecular formula C14H9F3N2O3 B5588876 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 5354-60-9](/img/structure/B5588876.png)

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” often involves complex organic reactions, including nitration, amide formation, and the introduction of trifluoromethyl groups. These processes can be achieved through various strategies, such as direct functionalization of benzene derivatives or coupling reactions involving halogenated intermediates and corresponding amides or acids (Leifert & Studer, 2023).

Molecular Structure Analysis

The molecular structure of compounds like “2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” is characterized by the presence of nitro, trifluoromethyl, and benzamide functional groups attached to a benzene ring. These groups significantly influence the electronic distribution, conformational stability, and intermolecular interactions of the molecule, impacting its reactivity and physical properties (Moskalik, 2023).

Chemical Reactions and Properties

The chemical behavior of “2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” can be anticipated based on the reactivity of its functional groups. The nitro group makes the compound susceptible to reduction reactions, potentially leading to the formation of amines. The trifluoromethyl group contributes to the molecule's electronegativity, affecting its interaction with nucleophiles and electrophiles. The amide linkage may participate in hydrolysis under acidic or basic conditions, altering the compound's structure and functionality (Pietra & Vitali, 1972).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide derivatives have been studied for their corrosion inhibition properties. Electron withdrawing and releasing substituents on N-Phenyl-benzamide derivatives influence their inhibition efficiency against mild steel corrosion in acidic environments. These compounds demonstrate a high efficiency in preventing corrosion, with experimental and computational studies supporting their effectiveness. The mode of adsorption on metal surfaces suggests a significant barrier against corrosive dissolution, supported by surface analysis and theoretical studies (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide has been elucidated, revealing insights into its molecular and crystallographic properties. This compound crystallizes in an orthorhombic space group, displaying a significant dihedral angle between the aromatic rings, contributing to its chemical reactivity and potential applications in material science and drug design (Saeed et al., 2008).

Polymer Synthesis

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has been utilized in the synthesis of polymers with specific properties. For example, aromatic polyamides with defined molecular weights and low polydispersity have been synthesized, demonstrating the compound's utility in creating materials with tailored characteristics. This includes the creation of block copolymers, showcasing its role in advancing polymer chemistry and materials science (Yokozawa et al., 2002).

Chemosensors for Cyanide Detection

Derivatives of 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide have been developed as chemosensors for detecting cyanide in aqueous environments. Their high selectivity towards cyanide ions makes them useful for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and analytical chemistry (Sun et al., 2009).

Electronic Device Applications

In the field of molecular electronics, a molecule containing a nitroamine redox center, which is structurally related to 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, exhibited remarkable properties. This includes negative differential resistance and a significant on-off peak-to-valley ratio, underlining the potential of such compounds in developing advanced electronic devices (Chen et al., 1999).

Eigenschaften

IUPAC Name |

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORUOUXZJAHZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968296 |

Source

|

| Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide | |

CAS RN |

5354-60-9 |

Source

|

| Record name | 2-Nitro-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)

![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)

![5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5588865.png)

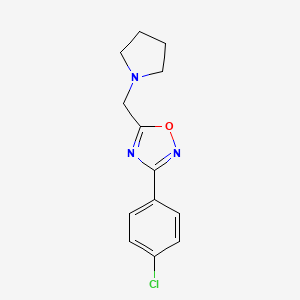

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5588879.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588892.png)